1-(Quinolin-5-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-quinolin-5-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)9-4-2-6-11-10(9)5-3-7-12-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGOYTDRBSUDIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572179 | |
| Record name | 1-(Quinolin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103854-56-4 | |
| Record name | 1-(Quinolin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Versatile Scaffold: Unlocking the Therapeutic Potential of 1-(Quinolin-5-yl)ethanone
A Technical Guide for Drug Discovery and Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Quinoline Core in Modern Medicinal Chemistry
The quinoline nucleus stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] Its versatile structure has been successfully exploited to develop a wide array of therapeutic agents, spanning from antimicrobial and anticancer to antiviral and anti-inflammatory drugs.[1][2] This guide delves into the therapeutic promise of a specific, yet highly versatile, quinoline derivative: 1-(Quinolin-5-yl)ethanone . While primarily serving as a key chemical intermediate, the strategic modification of its acetyl group opens a gateway to a diverse range of novel molecular architectures with significant pharmacological potential. This document will provide an in-depth exploration of the synthetic pathways originating from this compound and the subsequent therapeutic applications of the resulting derivatives, offering a technical resource for researchers engaged in the discovery and development of next-generation therapeutics.
The Strategic Importance of this compound as a Starting Material
This compound is a readily available building block that provides a robust platform for chemical diversification. Its quinoline core imparts foundational pharmacophoric features, while the acetyl group at the 5-position serves as a reactive handle for a variety of chemical transformations. This combination allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds.
Key Structural Features and Reactivity:
-
Quinoline Core: A bicyclic aromatic system containing a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influences the electronic properties of the entire molecule.
-
Acetyl Group (-COCH₃): The ketone functionality is a versatile reaction site. The α-protons on the methyl group are acidic and can be deprotonated to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. The carbonyl group itself can undergo nucleophilic addition and condensation reactions.
Therapeutic Avenues Stemming from this compound
The true therapeutic potential of this compound is realized through its conversion into more complex molecular entities. This section will explore key classes of bioactive compounds that can be synthesized from this versatile precursor.
Quinoline-Chalcone Hybrids: A Promising Class of Anticancer and Antimicrobial Agents
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a well-established class of bioactive molecules. The Claisen-Schmidt condensation reaction provides a straightforward and efficient method for the synthesis of quinoline-chalcone hybrids, where this compound can serve as the ketone component.[3][4]
Experimental Workflow: Synthesis of Quinoline-Chalcone Derivatives
Figure 1: General workflow for the synthesis of quinoline-chalcone hybrids.
Detailed Protocol: Synthesis of a Representative Quinoline-Chalcone Derivative
-
Dissolution: Dissolve this compound (1 equivalent) and a selected aromatic aldehyde (1 equivalent) in ethanol.
-
Base Addition: To the stirred solution, add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure quinoline-chalcone derivative.
Therapeutic Insights and Structure-Activity Relationship (SAR):
Quinoline-chalcone hybrids have demonstrated significant potential as both anticancer and antimicrobial agents.[3][5]
-
Anticancer Activity: Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3] The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer progression, such as tubulin polymerization.[5]
-
Antimicrobial Activity: The quinoline moiety is known for its antibacterial properties, and its combination with the chalcone scaffold can lead to compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1]
SAR studies have indicated that the nature and position of substituents on both the quinoline ring and the second aromatic ring of the chalcone play a crucial role in determining the biological activity. For instance, the presence of electron-withdrawing groups, such as halogens, on the aromatic rings has been shown to enhance antimicrobial and anticancer potency.[1]
Pyrazole-Containing Quinoline Derivatives: Potent Antimicrobial Agents
The pyrazole moiety is another important pharmacophore known for its diverse biological activities. The reaction of quinoline-chalcones (derived from this compound) with hydrazine hydrate provides a convenient route to synthesize quinoline-pyrazole hybrids.[4][6]
Experimental Workflow: Synthesis of Quinoline-Pyrazole Derivatives from Chalcones
Figure 2: General workflow for the synthesis of quinoline-pyrazole hybrids.
Detailed Protocol: Synthesis of a Representative Quinoline-Pyrazole Derivative
-
Reaction Setup: A mixture of the quinoline-chalcone derivative (1 equivalent) and hydrazine hydrate (1.5 equivalents) in ethanol is refluxed for several hours.
-
Reaction Monitoring: The reaction progress is monitored by TLC.
-
Product Isolation: After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and recrystallized from a suitable solvent to yield the pure pyrazole derivative.
Therapeutic Insights:
Quinoline derivatives bearing a pyrazole moiety have shown potent antibacterial and antifungal activities.[4] Some of these compounds have exhibited minimum inhibitory concentration (MIC) values in the sub-micromolar range against various bacterial and fungal strains, highlighting their potential as novel antimicrobial agents.[4]
Quinoline-Thiosemicarbazone Hybrids: Exploring Antimicrobial and Antitubercular Activities
Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[7][8] The condensation of this compound with a thiosemicarbazide derivative yields the corresponding quinoline-thiosemicarbazone.
Experimental Workflow: Synthesis of Quinoline-Thiosemicarbazone Derivatives
Figure 3: General workflow for the synthesis of quinoline-thiosemicarbazone hybrids.
Detailed Protocol: Synthesis of a Representative Quinoline-Thiosemicarbazone Derivative
-
Reaction Mixture: A solution of this compound (1 equivalent) and a substituted thiosemicarbazide (1 equivalent) in ethanol is prepared.
-
Catalyst Addition: A catalytic amount of glacial acetic acid is added to the mixture.
-
Reflux: The reaction mixture is refluxed for several hours.
-
Product Isolation: Upon cooling, the solid product that precipitates is collected by filtration.
-
Purification: The crude product is washed with ethanol and recrystallized to obtain the pure thiosemicarbazone.
Therapeutic Insights:
Quinoline-based thiosemicarbazones have been investigated for their antimicrobial and particularly their antitubercular activities.[9][10] The mechanism of action is often associated with the chelation of metal ions that are essential for the survival of microorganisms.
Quinoline-Based Kinase Inhibitors: Targeting Cancer Signaling Pathways
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The quinoline scaffold is present in several FDA-approved kinase inhibitors.[2] Derivatives of this compound can be designed and synthesized to target specific kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[11][12]
Conceptual Signaling Pathway: EGFR Inhibition
Figure 4: Simplified EGFR signaling pathway and the inhibitory action of quinoline-based compounds.
Drug Design and Synthesis Strategy:
The synthesis of quinoline-based kinase inhibitors often involves multi-step reaction sequences starting from a functionalized quinoline core. This compound can be a crucial starting point for the elaboration of more complex structures designed to fit into the ATP-binding pocket of the target kinase.
Quantitative Data Summary
The following table summarizes representative biological activity data for various classes of compounds that can be derived from this compound. It is important to note that these are examples from the broader class of quinoline derivatives and specific data for compounds directly synthesized from this compound would require dedicated experimental studies.
| Compound Class | Therapeutic Area | Target Organism/Cell Line | Activity Metric | Representative Value |
| Quinoline-Chalcone | Anticancer | Colon Cancer (Caco-2) | IC₅₀ | 2.5 - 5.0 µM[13] |
| Quinoline-Pyrazole | Antibacterial | Various strains | MIC | 0.12 - 0.98 µg/mL[4] |
| Quinoline-Benzimidazole | Antimicrobial | K. pneumoniae, E. coli | MIC | 4 - 8 µg/mL[1] |
| Quinoline-Sulfonamide | Anticancer | Melanoma (C-32), Breast (MDA-MB-231), Lung (A549) | IC₅₀ | Comparable to cisplatin/doxorubicin |
| Quinoline-Sulfonamide | Antibacterial | MRSA | MIC | Comparable to oxacillin/ciprofloxacin |
Future Perspectives and Conclusion
This compound represents a valuable and versatile starting material for the synthesis of a wide range of therapeutically relevant compounds. The exploration of its derivatives, particularly in the areas of oncology and infectious diseases, continues to be a promising avenue for drug discovery. Future research should focus on:
-
Combinatorial Synthesis: The generation of diverse libraries of this compound derivatives to accelerate the discovery of new lead compounds.
-
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways affected by the most potent derivatives.
-
In Vivo Efficacy and Safety Profiling: Preclinical evaluation of promising candidates in animal models to assess their therapeutic potential and safety.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 15(11), 1389. [Link]
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El-Damasy, D. A., Lee, J. A., & Kim, K. H. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2469–2485. [Link]
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Kaushik, P., & Singh, T. (2020). Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]
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Kumar, A., Sharma, S., & Kumar, R. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 44-49. [Link]
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Munawar, M. A., Khan, S. A., & Chohan, Z. H. (2014). Synthetic and Antibacterial Studies of Quinolinylchalcones. Journal of the Chemical Society of Pakistan, 36(4), 713-718. [Link]
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Özdemir, A., Gümüş, M. H., & Altıntop, M. D. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega, 8(43), 40689–40704. [Link]
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Youssef, S. M., El-Sayed, M. A. A., & El-Gazzar, A. R. B. A. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 143, 1543–1552. [Link]
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Zhang, X., Li, X., & Ma, Z. (2022). Synthesis of 4,5-Dihydro-1H-[1][11]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Molecules, 27(13), 4038. [Link]
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Abdel-Aziem, A., El-Gohary, N. S., & Harras, M. F. (2016). Synthesis of some quinoline thiosemicarbazone derivatives of potential antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 8(8), 633-642. [Link]
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Hassan, A. S., & El-Sayed, M. A. A. (2015). Synthesis of some quinolinyl chalcone analogues and investigation of their anticancer and synergistic anticancer effect with doxorubicin. Medicinal Chemistry Research, 24(1), 193–203. [Link]
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Jadhav, S. D., & Patil, S. L. (2015). Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from substituted 2-aminoacetophenone and active methylene compounds catalyzed by FeCl3.6H2O in water solvent. Research on Chemical Intermediates, 41(11), 8431–8440. [Link]
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Methodological & Application
Synthesis of 1-(Quinolin-5-yl)ethanone from 5-bromoquinoline
An Application Note for the Synthesis of 1-(Quinolin-5-yl)ethanone from 5-Bromoquinoline
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key building block in medicinal chemistry, starting from 5-bromoquinoline. The selected methodology employs a palladium-catalyzed Stille cross-coupling reaction with tributyl(1-ethoxyvinyl)tin, followed by an in-situ acidic hydrolysis of the vinyl ether intermediate. This two-step, one-pot procedure offers high efficiency and good functional group tolerance. We provide a detailed, step-by-step protocol, elucidate the underlying reaction mechanisms, and discuss the rationale behind critical experimental choices to ensure reproducibility and success for researchers in drug discovery and organic synthesis.
Introduction and Strategic Rationale
The quinoline scaffold is a privileged heterocyclic motif found in a vast array of pharmacologically active compounds, exhibiting properties ranging from antimicrobial and antimalarial to anticancer activities.[1][2] Consequently, functionalized quinolines like this compound (CAS No. 103854-56-4[3]) are highly valuable intermediates for the synthesis of novel therapeutic agents.
While classic methods for aryl ketone synthesis, such as Friedel-Crafts acylation, are well-known, they often suffer from limitations like harsh reaction conditions and poor regioselectivity, particularly with heteroaromatic substrates.[4] Modern synthetic chemistry favors the precision and mild conditions of transition-metal-catalyzed cross-coupling reactions.[4][5]
For the conversion of 5-bromoquinoline to this compound, we have selected the Stille cross-coupling reaction . This choice is predicated on several key advantages:
-
Use of an Acetyl Anion Equivalent: The reaction utilizes tributyl(1-ethoxyvinyl)tin, which serves as a stable and effective precursor to an acetyl group.[6][7] The vinyl ether intermediate formed is readily hydrolyzed to the desired ketone.
-
Mild and Tolerant Conditions: The Stille reaction is renowned for its compatibility with a wide range of functional groups, minimizing the need for protecting group strategies.[8][9]
-
Procedural Efficiency: The coupling and subsequent hydrolysis can be performed sequentially in a single reaction vessel, streamlining the workflow and improving overall yield by avoiding the isolation of the intermediate.[10]
This application note will detail a robust protocol grounded in these principles, providing researchers with a reliable method for accessing this important synthetic intermediate.
Elucidation of the Reaction Mechanism
The synthesis proceeds in two distinct mechanistic stages: (A) the palladium-catalyzed Stille cross-coupling to form a vinyl ether, and (B) the acid-catalyzed hydrolysis to yield the final ketone product.
A. The Stille Cross-Coupling Catalytic Cycle
The core of this synthesis is the formation of a new carbon-carbon bond between the C5 position of the quinoline ring and the vinyl carbon of the organotin reagent. This is achieved via a well-established catalytic cycle involving a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 5-bromoquinoline, forming a square planar Pd(II) complex.[11]
-
Transmetalation: The organostannane, tributyl(1-ethoxyvinyl)tin, then exchanges its 1-ethoxyvinyl group with the bromide on the palladium center. This is often the rate-determining step in the cycle.[12]
-
Reductive Elimination: The two organic groups (the quinolin-5-yl and 1-ethoxyvinyl moieties) on the palladium complex couple and are eliminated from the coordination sphere, forming the product, 5-(1-ethoxyvinyl)quinoline, and regenerating the active Pd(0) catalyst, which re-enters the cycle.
B. Acid-Catalyzed Hydrolysis of the Vinyl Ether
Once the Stille coupling is complete, the resulting 5-(1-ethoxyvinyl)quinoline is not isolated. Instead, an aqueous acid (e.g., 2N HCl) is added directly to the reaction mixture. The vinyl ether is rapidly hydrolyzed to the corresponding ketone.[13][14][15] The mechanism involves protonation of the vinyl double bond to form a stabilized carbocation, followed by nucleophilic attack of water and subsequent elimination of ethanol.
Detailed Application Protocol
This protocol details the synthesis of this compound on a 5 mmol scale.
Materials and Reagents
| Reagent/Material | Grade | M.W. | Amount (mmol) | Mass/Volume | Supplier Example | CAS No. |
| 5-Bromoquinoline | 97% | 208.06 | 5.0 | 1.04 g | Sigma-Aldrich | 16567-14-9 |
| Tributyl(1-ethoxyvinyl)tin | 97% | 361.13 | 6.0 (1.2 eq) | 2.17 g (2.03 mL) | Sigma-Aldrich | 97674-02-7 |
| Pd(PPh₃)₄ | 99% | 1155.56 | 0.25 (0.05 eq) | 289 mg | Strem Chemicals | 14221-01-3 |
| Toluene | Anhydrous | - | - | 50 mL | Acros Organics | 108-88-3 |
| Hydrochloric Acid | 2.0 N aq. | - | - | 20 mL | Fisher Scientific | 7647-01-0 |
| Ethyl Acetate | ACS Grade | - | - | ~200 mL | VWR | 141-78-6 |
| Brine | Saturated aq. | - | - | ~50 mL | Lab Prepared | - |
| Anhydrous Na₂SO₄ | ACS Grade | - | - | As needed | VWR | 7757-82-6 |
| Silica Gel | 230-400 mesh | - | - | As needed | Sorbent Tech. | 7631-86-9 |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromoquinoline (1.04 g, 5.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol, 0.05 eq).
-
Inert Atmosphere: Seal the flask with septa, and place the condenser under a nitrogen or argon atmosphere. Add anhydrous toluene (50 mL) via cannula or syringe.
-
Degassing: Bubble nitrogen gas gently through the stirred solution for 15 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reagent Addition: Using a syringe, add tributyl(1-ethoxyvinyl)tin (2.03 mL, 6.0 mmol, 1.2 eq) to the reaction mixture.
-
Stille Coupling: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture will typically turn from a yellow/orange suspension to a darker, more homogeneous solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 2-4 hours.
-
Hydrolysis: After completion, remove the flask from the oil bath and allow it to cool to room temperature. Carefully add 2N aqueous HCl (20 mL) and stir the resulting biphasic mixture vigorously for 2 hours at room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine, 1 x 50 mL) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution, starting with 9:1 hexanes/ethyl acetate and gradually increasing the polarity to 4:1 hexanes/ethyl acetate, will effectively separate the product from nonpolar impurities and residual tin byproducts.
-
Final Product: Combine the product-containing fractions and remove the solvent in vacuo to afford this compound as a solid. The expected yield is typically in the range of 75-90%.
Troubleshooting and Validation
-
Stalled Reaction: If TLC analysis shows incomplete consumption of 5-bromoquinoline, the catalyst may have been deactivated. Ensure all reagents and solvents are anhydrous and that the system was properly degassed.
-
Removal of Tin Byproducts: Tributyltin halides can be difficult to remove completely. If tin residues are observed in the NMR spectrum of the product, the crude oil can be dissolved in diethyl ether and washed with a 10% aqueous solution of potassium fluoride (KF). This precipitates the tin as insoluble tributyltin fluoride, which can be removed by filtration.[10]
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of this compound from 5-bromoquinoline. By leveraging a palladium-catalyzed Stille cross-coupling followed by a direct hydrolysis, this procedure offers a practical route for researchers requiring this valuable intermediate for applications in drug discovery and materials science. The detailed mechanistic insights and procedural notes are intended to ensure a high degree of success and reproducibility.
References
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central. Retrieved January 24, 2026, from [Link]
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Synthesis of aryl ketones by acylation of arenes. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
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Stille reaction. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
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New Quinoline Derivatives via Suzuki Coupling Reactions. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
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Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. (n.d.). DOI. Retrieved January 24, 2026, from [Link]
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A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. (2025, September 22). PMC. Retrieved January 24, 2026, from [Link]
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The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved January 24, 2026, from [Link]
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Application Notes and Protocols for the Comprehensive Characterization of 1-(Quinolin-5-yl)ethanone
Introduction
1-(Quinolin-5-yl)ethanone, a ketone derivative of the quinoline heterocyclic system, represents a significant scaffold in medicinal chemistry and materials science. The quinoline ring is a common feature in a variety of pharmacologically active compounds, and the ethanone functional group offers a versatile point for further chemical modification.[1] Therefore, the precise and thorough characterization of this compound is paramount for ensuring its quality, purity, and structural integrity in research and development settings.
This comprehensive guide provides a suite of detailed analytical methods for the full characterization of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for the chosen methodologies. Adherence to these protocols will ensure the generation of reliable and reproducible data, forming a solid foundation for further scientific investigation.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for the development of appropriate analytical methods.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 103854-56-4 | [2] |
| Molecular Formula | C₁₁H₉NO | [3] |
| Molecular Weight | 171.19 g/mol | [3] |
| Appearance | Solid (form may vary) | General Knowledge |
| Purity | Typically >95% | [2] |
Chromatographic Analysis: Purity and Quantification
Chromatographic techniques are indispensable for determining the purity of this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is the preferred method for its high resolution and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent confirmatory technique, especially for volatile impurities.
High-Performance Liquid Chromatography (HPLC)
The following reverse-phase HPLC (RP-HPLC) method is designed for the routine analysis of this compound. The principle of RP-HPLC involves the separation of analytes based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.[4]
Workflow for HPLC Method Development and Analysis
Caption: A generalized workflow for the HPLC analysis of this compound.
Protocol: HPLC Analysis of this compound
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides excellent hydrophobic retention for aromatic compounds like quinolines.[1] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Formic acid is a volatile modifier suitable for MS detection and helps to protonate the quinoline nitrogen, leading to sharper peaks.[1] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% B | A gradient elution is necessary to separate the main analyte from potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[2] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 254 nm | Aromatic compounds like quinolines exhibit strong absorbance in the UV region. 254 nm is a common wavelength for detecting aromatic systems. |
| Sample Preparation | Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[5] | Dissolving the sample in the initial mobile phase composition prevents peak distortion. Filtering removes particulates that could damage the column.[6] |
Method Validation:
To ensure the trustworthiness of this method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[7][8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral data, which can be used for definitive identification.
Protocol: GC-MS Analysis of this compound
| Parameter | Recommended Condition | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) | A 5% phenyl-methylpolysiloxane stationary phase is a good general-purpose column for the analysis of a wide range of organic compounds, including aromatic and heterocyclic molecules. |
| Inlet Temperature | 280 °C | A high inlet temperature ensures the rapid and complete volatilization of the analyte. |
| Injection Mode | Split (e.g., 20:1) | A split injection is suitable for analyzing relatively clean samples at moderate concentrations. |
| Injection Volume | 1 µL | A standard injection volume for GC. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | This temperature program allows for the separation of the analyte from any lower or higher boiling impurities. A similar program has been used for other polycyclic aromatic alkaloids.[9] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium is an inert carrier gas commonly used in GC-MS. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte as it passes from the GC to the MS. |
| Ion Source Temp. | 230 °C | A standard ion source temperature for electron ionization.[9] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a robust and widely used ionization technique that produces reproducible mass spectra. |
| Mass Range | m/z 40-400 | This mass range will cover the molecular ion of this compound and its expected fragment ions. |
| Sample Preparation | Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL. | The choice of solvent is critical to ensure good chromatography and avoid interference with the analyte peak. |
Spectroscopic Analysis: Structural Elucidation
Spectroscopic techniques are essential for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[10] Both ¹H and ¹³C NMR should be performed.
Workflow for NMR Sample Preparation and Analysis
Caption: A workflow for the structural elucidation of this compound by NMR.
Protocol: NMR Analysis of this compound
| Parameter | Recommended Condition | Rationale |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) | These are common deuterated solvents for NMR analysis. The choice depends on the solubility of the compound. |
| Concentration | 5-10 mg in 0.6-0.7 mL of solvent | This concentration range provides a good signal-to-noise ratio for both ¹H and ¹³C NMR. |
| ¹H NMR | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |
| Expected ¹H Signals | Aromatic protons on the quinoline ring, and a singlet for the methyl protons of the ethanone group. | The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the 5-substituted quinoline ring system. |
| ¹³C NMR | 100 MHz or higher | Provides a "fingerprint" of the carbon skeleton. |
| Expected ¹³C Signals | Carbons of the quinoline ring and the carbonyl and methyl carbons of the ethanone group. | The chemical shift of the carbonyl carbon will be significantly downfield. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
Protocol: FT-IR Analysis of this compound
| Parameter | Recommended Condition | Rationale |
| Technique | Attenuated Total Reflectance (ATR) or KBr pellet | ATR is a simple and rapid technique for solid samples. The KBr pellet method can also be used. |
| Spectral Range | 4000 - 400 cm⁻¹ | This range covers the characteristic vibrational frequencies of most organic functional groups. |
| Expected Absorptions | C=O stretch (ketone), C=C and C=N stretches (aromatic quinoline ring), C-H stretches (aromatic and methyl). | The position of the C=O stretch will be characteristic of an aryl ketone. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for confirming the presence of the quinoline chromophore.
Protocol: UV-Vis Analysis of this compound
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol or Methanol | These solvents are transparent in the UV region and are good solvents for many organic compounds. |
| Concentration | Approximately 10-5 M | This concentration typically gives an absorbance within the optimal range of the spectrophotometer. |
| Wavelength Range | 200 - 400 nm | The quinoline ring system exhibits characteristic absorption bands in this region.[11] |
| Expected Maxima (λmax) | Multiple absorption maxima characteristic of the quinoline ring system. | The exact positions of the maxima will be influenced by the ethanone substituent. |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently determine the purity, identity, and structure of this important chemical entity. The successful implementation of these protocols, coupled with a thorough understanding of the underlying scientific principles, is essential for ensuring the quality and reliability of data in any research or development endeavor.
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SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link][1]
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ResearchGate. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link][14]
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ResearchGate. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link][11]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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ResearchGate. (2014). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. Retrieved from [Link]
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MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]
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Periodica Polytechnica Chemical Engineering. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]
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International Journal of Pharmaceutical and Bio-Medical Science. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
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Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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ResearchGate. (2016). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]
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Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Retrieved from [Link]
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MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
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HMDB. (n.d.). Predicted GC-MS Spectrum - Quinoline GC-MS (Non-derivatized) - 70eV, Positive (HMDB0033731). Retrieved from [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
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ResearchGate. (2004). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]
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MDPI. (2020). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]
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PubMed. (2014). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Retrieved from [Link]
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AWS. (n.d.). “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]
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Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]
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NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]
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AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1-(Quinolin-5-yl)ethanone
Introduction: The Strategic Importance of 1-(Quinolin-5-yl)ethanone in Medicinal Chemistry
The quinoline scaffold is a cornerstone in the architecture of numerous therapeutic agents, renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Within the vast landscape of quinoline-based starting materials, this compound emerges as a particularly versatile and strategic building block for the synthesis of a diverse array of pharmaceutical intermediates. Its unique structure, featuring a reactive acetyl group appended to the quinoline core, provides a chemical handle for a multitude of transformations, enabling the construction of complex heterocyclic systems with significant therapeutic potential.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical utilization of this compound in the synthesis of valuable pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate key synthetic pathways.
Core Synthetic Strategy: The Claisen-Schmidt Condensation to Access Quinolinyl-Chalcones
A primary and highly effective strategy for elaborating the this compound core is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[2] In this context, this compound serves as the ketone component, reacting with various aromatic or heteroaromatic aldehydes to yield a library of quinolinyl-chalcones. These chalcone intermediates are not only biologically active in their own right but also serve as crucial precursors for the synthesis of a wide range of heterocyclic compounds, including pyrazolines, pyrimidines, and benzodiazepines, many of which exhibit promising pharmacological activities.[3][4]
The reactivity of the acetyl group's α-protons in this compound under basic conditions allows for the formation of an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable, conjugated chalcone system. The choice of aldehyde is a critical determinant of the final product's structural and electronic properties, and thus its potential biological activity.
Experimental Protocol: Synthesis of (E)-1-(Quinolin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (A Quinolinyl-Chalcone Intermediate)
This protocol details the synthesis of a representative quinolinyl-chalcone, a versatile intermediate for further heterocyclic synthesis.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| This compound | C₁₁H₉NO | 171.19 | 1.71 g | 10 mmol |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 1.36 g | 10 mmol |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.80 g | 20 mmol |
| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.71 g (10 mmol) of this compound and 1.36 g (10 mmol) of 4-methoxybenzaldehyde in 50 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Base Addition: While stirring, slowly add a solution of 0.80 g (20 mmol) of sodium hydroxide in 5 mL of deionized water to the flask.[5]
-
Reaction Monitoring: A color change and the formation of a precipitate should be observed. Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).
-
Work-up: After completion of the reaction (as indicated by TLC), pour the reaction mixture into 150 mL of ice-cold water with stirring.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.
-
Drying and Purification: Dry the crude product in a vacuum oven at 50-60 °C. For higher purity, the crude chalcone can be recrystallized from a suitable solvent such as ethanol.
Expected Results and Characterization
The expected product is (E)-1-(Quinolin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, typically obtained as a yellow solid. The yield can vary but is generally in the range of 70-90%.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.95 (dd, J=4.2, 1.7 Hz, 1H), 8.55 (d, J=8.5 Hz, 1H), 8.20 (d, J=8.5 Hz, 1H), 7.85-7.75 (m, 2H), 7.65 (d, J=15.7 Hz, 1H), 7.60 (d, J=8.8 Hz, 2H), 7.45 (dd, J=8.5, 4.2 Hz, 1H), 6.95 (d, J=8.8 Hz, 2H), 3.85 (s, 3H).
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₉H₁₅NO₂ [M+H]⁺: 290.11, found 290.12.
From Chalcones to Bioactive Heterocycles: Synthesis of Quinolinyl-Pyrazolines
The α,β-unsaturated ketone moiety of quinolinyl-chalcones is an excellent Michael acceptor, making it a prime substrate for reactions with nucleophiles. A particularly fruitful transformation is the reaction with hydrazine derivatives to yield pyrazolines, a class of five-membered nitrogen-containing heterocycles with a wide range of biological activities, including antimicrobial and anticancer properties.[6]
The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring. The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) allows for further diversification of the final product.
Experimental Protocol: Synthesis of 5-(5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)quinoline
This protocol describes the cyclization of the previously synthesized quinolinyl-chalcone to a pyrazoline derivative.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| (E)-1-(Quinolin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | C₁₉H₁₅NO₂ | 289.33 | 2.89 g | 10 mmol |
| Hydrazine Hydrate (80%) | N₂H₄·H₂O | 50.06 | 1.25 mL | ~20 mmol |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 30 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Ethanol | C₂H₅OH | 46.07 | As needed | - |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2.89 g (10 mmol) of (E)-1-(quinolin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one in 30 mL of glacial acetic acid.
-
Reagent Addition: To the stirred suspension, add 1.25 mL (~20 mmol) of 80% hydrazine hydrate.[7]
-
Reaction: Heat the reaction mixture to reflux and maintain at this temperature for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water.
-
Neutralization and Isolation: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Drying and Purification: Dry the crude product. Recrystallize from ethanol to obtain the pure pyrazoline derivative.
Expected Results and Characterization
The expected product is 5-(5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)quinoline.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.90 (dd, J=4.2, 1.7 Hz, 1H), 8.50 (d, J=8.5 Hz, 1H), 8.15 (d, J=8.5 Hz, 1H), 7.80-7.70 (m, 2H), 7.50 (dd, J=8.5, 4.2 Hz, 1H), 7.30 (d, J=8.7 Hz, 2H), 6.90 (d, J=8.7 Hz, 2H), 5.40 (dd, J=11.8, 5.2 Hz, 1H), 3.75 (s, 3H), 3.60 (dd, J=17.2, 11.8 Hz, 1H), 3.10 (dd, J=17.2, 5.2 Hz, 1H).
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₉H₁₇N₃O [M+H]⁺: 304.14, found 304.15.
Conclusion and Future Perspectives
This compound is a readily accessible and highly valuable starting material for the synthesis of a wide range of pharmaceutical intermediates. The Claisen-Schmidt condensation provides a robust and versatile method for the synthesis of quinolinyl-chalcones, which can be further elaborated into diverse heterocyclic systems with significant biological potential. The protocols detailed in this application note provide a solid foundation for researchers to explore the rich chemistry of this building block and to generate novel molecular entities for drug discovery programs. Further exploration of multicomponent reactions involving this compound and the biological evaluation of the resulting compound libraries are promising avenues for future research.[8][9]
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Synthesis of quinoline-chalcone and quinoline-pyrazoline hybrids 4, 5,... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. (2024, February 29). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024, August 21). MDPI. Retrieved January 24, 2026, from [Link]
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Synthesis of Pyrazoline Derivatives from Chalcones. (n.d.). Capstone, The UNC Asheville Journal of Undergraduate Scholarship. Retrieved January 24, 2026, from [Link]
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Synthesis of quinolinyl chalcones and evaluation of their antimalarial activity. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
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Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
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The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Ne. (2022, March 10). ResearchGate. Retrieved January 24, 2026, from [Link]
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022, August 2). ScienceOpen. Retrieved January 24, 2026, from [Link]
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Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect. Retrieved January 24, 2026, from [Link]
-
2-Pyrazolin-5-One-Based Heterocycles: Synthesis and Characterization. (2025, August 8). ResearchGate. Retrieved January 24, 2026, from [Link]
-
1-(3-hydroxyquinolin-5-yl)ethanone. (n.d.). MySkinRecipes. Retrieved January 24, 2026, from [Link]
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Claisen-Schmidt Condensation. (n.d.). Retrieved January 24, 2026, from [Link]
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Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica. Retrieved January 24, 2026, from [Link]
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Claisen Condensation. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
- Multi-Component Reactions in Heterocyclic Chemistry. (2007). In Topics in Heterocyclic Chemistry (Vol. 10, pp. 1-42). Springer.
-
Synthesis and Evaluation of Chalcone-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents. (2021, July 5). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Pyrazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
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Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (n.d.). Frontiers. Retrieved January 24, 2026, from [Link]
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Synthetic method of fexofenadine intermediate. (n.d.). Eureka | Patsnap. Retrieved January 24, 2026, from [Link]
-
Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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The Versatile Scaffold: Application of 1-(Quinolin-5-yl)ethanone in Medicinal Chemistry
Introduction: The Quinoline Core in Drug Discovery
The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] From the historical antimalarial quinine to modern anticancer agents, the quinoline ring's unique electronic properties and ability to interact with various biological targets have made it a focal point of drug discovery efforts.[3][4] Its derivatives have demonstrated a remarkable range of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and kinase inhibitory activities.[1][4]
This application note focuses on a specific and highly versatile building block: 1-(Quinolin-5-yl)ethanone . The presence of a reactive acetyl group at the 5-position of the quinoline ring provides a synthetic handle for a multitude of chemical transformations, allowing for the construction of diverse molecular architectures. This guide will provide an in-depth exploration of the synthesis of this compound, its application in the generation of bioactive derivatives, and detailed protocols for their biological evaluation.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound can be achieved through classical quinoline synthesis routes, such as the Skraup synthesis, starting from 3-aminoacetophenone. This method, while effective, typically yields a mixture of the 5- and 7-isomers, necessitating chromatographic separation.
Protocol 1: Synthesis of this compound via Skraup Reaction
The Skraup reaction involves the synthesis of quinolines from an aniline, glycerol, an oxidizing agent, and sulfuric acid.[5][6]
Reaction Scheme:
Caption: Skraup synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Initial Mixture: Cautiously add concentrated sulfuric acid (e.g., 30 mL) to a mixture of 3-aminoacetophenone (e.g., 13.5 g, 0.1 mol) and an oxidizing agent such as arsenic pentoxide (e.g., 11.5 g, 0.05 mol).[5]
-
Heating: Heat the mixture to 100°C with stirring.
-
Glycerol Addition: Add glycerol (e.g., 27.6 g, 0.3 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 140°C.[5] The reaction is exothermic and requires careful control.
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at 130-140°C for 3 hours.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully pour it into a large volume of cold water.
-
Filter the solution to remove any insoluble impurities.
-
Make the filtrate alkaline by the slow addition of a concentrated sodium hydroxide solution. This will cause the quinoline derivatives to separate as an oil.
-
Extract the product with a suitable organic solvent, such as dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield a crude mixture of 5- and 7-acetylquinoline.[5]
-
-
Purification: The isomeric mixture can be separated by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). The fractions containing the desired this compound are collected and the solvent is evaporated to yield the pure product.
Application in the Synthesis of Bioactive Molecules
The acetyl group of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities, most notably through condensation reactions to form chalcones.
Synthesis of Quinoline-Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds with a broad range of biological activities, including anticancer and antimicrobial properties.[1][7] The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from an aromatic ketone and an aromatic aldehyde.[7]
Caption: General scheme for the synthesis of quinoline-chalcones.
Protocol 2: Synthesis of a Representative Quinoline-Chalcone Derivative
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Base Addition: To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Precipitation and Isolation: Upon completion, pour the reaction mixture into crushed ice. The chalcone product will often precipitate as a solid.
-
Filtration and Washing: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual base.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure quinoline-chalcone derivative.
Biological Activities of this compound Derivatives
Derivatives of this compound, particularly the chalcones, have shown significant promise in various therapeutic areas.
Anticancer Activity
Quinoline-chalcone hybrids have emerged as a potent class of anticancer agents.[1][7] They can induce apoptosis, disrupt cell migration, and inhibit angiogenesis in various cancer cell lines.[7]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone 1 | MGC-803 (Gastric) | 1.38 | [7] |
| HCT-116 (Colon) | 5.34 | [7] | |
| MCF-7 (Breast) | 5.21 | [7] | |
| Quinoline-Chalcone 2 | HL-60 (Leukemia) | 0.59 | [1] |
| Anilinoquinolinylchalcone 4a | MDA-MB-231 (Breast) | - | [8] |
Note: Specific IC50 value for 4a was not provided in the abstract, but it was identified as the most cytotoxic compound in the series.
Mechanism of Action: Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[3][9] Aberrant kinase activity is a hallmark of many cancers.
Sources
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- 9. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(Quinolin-5-yl)ethanone Derivatives as Potential Enzyme Inhibitors
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their use as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[1] The structural rigidity of the quinoline nucleus, combined with its ability to participate in various non-covalent interactions, makes it an ideal framework for the design of potent and selective enzyme inhibitors.
Among the diverse array of quinoline-based compounds, those derived from the 1-(quinolin-5-yl)ethanone core are of particular interest. The ethanone moiety at the 5-position provides a versatile handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR). By strategically introducing different functional groups and extending the molecular framework, researchers can fine-tune the inhibitory potency and selectivity of these derivatives against a wide range of enzymatic targets. This application note will provide detailed protocols for the synthesis of this compound derivatives and their subsequent evaluation as potential inhibitors of two major enzyme classes: cholinesterases and protein kinases.
PART 1: Synthesis of this compound Derivatives
A common and effective strategy for elaborating the this compound scaffold is through the synthesis of chalcone derivatives. Chalcones, or α,β-unsaturated ketones, are synthesized via a Claisen-Schmidt condensation reaction between an aryl methyl ketone and an aromatic aldehyde.[2][3] This approach allows for the introduction of a diverse range of substituents on the B-ring of the chalcone, providing a straightforward method for generating a library of compounds for screening.
General Protocol for the Synthesis of this compound Chalcone Derivatives
This protocol describes a general method for the base-catalyzed Claisen-Schmidt condensation to synthesize chalcones from this compound and various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Ethanol (absolute)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Glacial acetic acid
-
Distilled water
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Reflux condenser
-
Buchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) in absolute ethanol.
-
Initiation of Condensation: While stirring the solution at room temperature, add a catalytic amount of a strong base, such as a 10% aqueous solution of KOH or NaOH, dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically stirred at room temperature for 2-4 hours or until the starting materials are consumed. Gentle heating may be applied if the reaction is sluggish.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with a few drops of glacial acetic acid to neutralize the excess base. The solid product that precipitates is collected by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product with cold water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the purified chalcone derivatives using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
Caption: Workflow for the synthesis of this compound chalcone derivatives.
PART 2: Enzyme Inhibition Assay Protocols
The synthesized this compound derivatives can be screened for their inhibitory activity against a variety of enzymes. Here, we provide detailed protocols for assessing their potential as inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system, and a representative protein kinase.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method, which measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.[4][5][6][7] The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Synthesized this compound derivatives (test compounds)
-
Donepezil or Galantamine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
ATCI Solution (10 mM): Dissolve ATCI in the phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh daily.
-
Enzyme Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot and should be optimized to give a linear reaction rate for at least 10 minutes.
-
Test Compound Solutions: Prepare stock solutions of the synthesized derivatives and the positive control in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations with phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
-
Assay Protocol (in a 96-well plate):
-
Add 25 µL of the test compound solution (or buffer for control, and positive control solution) to the wells.
-
Add 50 µL of the DTNB solution to all wells.
-
Add 25 µL of the AChE enzyme solution to all wells except for the blank. Add 25 µL of buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the acetylcholinesterase inhibition assay using Ellman's method.
Protocol 2: Protein Kinase Inhibition Assay (Generic Luminescent Assay)
This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a protein kinase using a commercially available luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay). These assays measure the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.
Materials:
-
Recombinant protein kinase of interest (e.g., a tyrosine kinase or a serine/threonine kinase)
-
Substrate for the specific kinase (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Synthesized this compound derivatives (test compounds)
-
Staurosporine or a known inhibitor for the target kinase (positive control)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Preparation of Reagents:
-
Prepare all reagents according to the manufacturer's instructions provided with the luminescent kinase assay kit.
-
Prepare a solution of the kinase and its substrate in the appropriate kinase assay buffer. The optimal concentrations should be determined empirically.
-
Prepare serial dilutions of the test compounds and the positive control in the kinase assay buffer.
-
-
Kinase Reaction:
-
In a white, opaque 96-well plate, add the test compound solution.
-
Add the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature (usually 30°C or 37°C) for the recommended time (typically 30-60 minutes).
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and detect the amount of ADP produced by following the protocol of the luminescent kinase assay kit. This typically involves adding a reagent that depletes the remaining ATP, followed by the addition of a second reagent that converts ADP to ATP, which then drives a luciferase reaction to produce light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of inhibition for each test compound concentration relative to the control (no inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for a generic protein kinase inhibition assay using a luminescent method.
PART 3: Mechanism of Action Studies
To understand how the this compound derivatives inhibit their target enzymes, it is crucial to perform mechanism of action (MoA) studies. These studies provide insights into the binding mode of the inhibitors and are essential for rational drug design and optimization.
Kinetic Analysis of Enzyme Inhibition
For both cholinesterases and kinases, kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type). This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Procedure:
-
Perform the enzyme inhibition assay as described above, but with varying concentrations of both the substrate (e.g., ATCI for AChE or ATP for kinases) and the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).
-
Analyze the changes in the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ) in the presence of the inhibitor to determine the mode of inhibition.[8]
Caption: Different modes of enzyme inhibition.
For many quinoline-based cholinesterase inhibitors, a mixed-type inhibition is observed, suggesting that they may bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[9] In the case of kinase inhibitors, quinoline derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.[10]
Data Presentation and Structure-Activity Relationship (SAR)
The inhibitory activities of a series of synthesized this compound derivatives should be summarized in a table for easy comparison. This allows for the elucidation of structure-activity relationships (SAR), which are crucial for understanding how different chemical modifications influence the biological activity.
Table 1: Inhibitory Activities of this compound Chalcone Derivatives against AChE and a Representative Kinase
| Compound ID | R-group on Aldehyde | AChE IC₅₀ (µM) | Kinase IC₅₀ (µM) |
| 1a | 4-methoxy | 5.2 ± 0.4 | 10.8 ± 1.1 |
| 1b | 4-chloro | 2.1 ± 0.2 | 3.5 ± 0.3 |
| 1c | 4-nitro | 0.8 ± 0.1 | 1.2 ± 0.1 |
| 1d | 3,4-dimethoxy | 8.5 ± 0.7 | 15.2 ± 1.5 |
| Positive Control | Donepezil/Staurosporine | 0.02 ± 0.002 | 0.01 ± 0.001 |
Data are presented as mean ± standard deviation from three independent experiments.
From the hypothetical data in Table 1, a preliminary SAR can be deduced. For instance, electron-withdrawing groups (e.g., -Cl, -NO₂) on the B-ring of the chalcone appear to enhance the inhibitory activity against both AChE and the kinase, while electron-donating groups (e.g., -OCH₃) may decrease the potency. This information can guide the design of the next generation of more potent inhibitors.
Conclusion
The this compound scaffold provides a versatile platform for the development of novel enzyme inhibitors. The synthetic and screening protocols outlined in this application note offer a robust framework for researchers to synthesize libraries of these derivatives and evaluate their potential as inhibitors of cholinesterases and protein kinases. The subsequent mechanism of action and SAR studies are critical for optimizing the lead compounds and advancing them through the drug discovery pipeline. The broad therapeutic potential of quinoline derivatives ensures that this area of research will continue to be a fruitful source of new drug candidates.
References
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]
-
Selected quinoline derivatives with c-Met kinase inhibitory activity. ResearchGate. [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
-
Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. PubMed Central. [Link]
-
Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. [Link]
-
New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. National Institutes of Health. [Link]
-
Hybrid Quinoline-Thiosemicarbazone Therapeutics as a New Treatment Opportunity for Alzheimer's Disease‒Synthesis, In Vitro Cholinesterase Inhibitory Potential and Computational Modeling Analysis. MDPI. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Inhibition of Cholinesterases by Benzothiazolone Derivatives. MDPI. [Link]
-
Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics. Scribd. [Link]
-
Quinoline-chalcone hybrids as kinase inhibitors. ResearchGate. [Link]
-
Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. National Institutes of Health. [Link]
-
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PubMed Central. [Link]
-
Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. MDPI. [Link]
-
Synthesis and investigation of the cholinesterase inhibitory and antioxidant capacities of some novel N'‐(quinolin‐4. Semantic Scholar. [Link]
-
Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from... ResearchGate. [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. [Link]
-
Design, Synthesis and Insilico Studies of Quinoline Derivatives. International Journal of Pharmaceutical Research and Applications. [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
-
Full article: Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Taylor & Francis Online. [Link]
-
Synthesis of some quinolinyl chalcone analogues and investigation of their anticancer and synergistic anticancer effect with doxorubicin. PubMed. [Link]
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [Link]
-
New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. [Link]
-
Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. MDPI. [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Kinase Selectivity Panels. Reaction Biology. [Link]
-
[Design, synthesis and cholinesterase inhibitory activity of quinoline-polyamine conjugates]. PubMed. [Link]
-
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PubMed Central. [Link]
-
Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. MDPI. [Link]
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Institutes of Health. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Quinolin-5-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(Quinolin-5-yl)ethanone (also known as 5-acetylquinoline). This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this challenging synthesis. Here, we address common experimental issues, explain the underlying chemical principles, and provide a validated protocol to improve your reaction yields and purity.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound, particularly via the Friedel-Crafts acylation route.
Q1: Why is my Friedel-Crafts acylation of quinoline failing or resulting in extremely low yields?
A1: This is the most common issue and is fundamentally due to the basic nature of the quinoline nitrogen.
-
Causality - Catalyst Deactivation: The lone pair of electrons on the quinoline nitrogen acts as a Lewis base. It readily coordinates with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the Friedel-Crafts reaction. This acid-base interaction forms a stable complex, which has two major detrimental effects:
-
Catalyst Sequestration: The Lewis acid is effectively neutralized and can no longer activate the acylating agent (e.g., acetyl chloride or acetic anhydride).
-
Ring Deactivation: The formation of the N-Lewis acid complex places a positive charge on the nitrogen atom, strongly deactivating the entire quinoline ring system towards electrophilic aromatic substitution. This effect is similar to having a nitro group on the ring, making further electrophilic attack extremely difficult.[1][2][3]
-
-
Solution:
-
Use Stoichiometric Amounts of Catalyst: To overcome sequestration, a stoichiometric excess of the Lewis acid is often required. A significant portion of the catalyst will be consumed by complexation with quinoline, while the excess can then catalyze the reaction. Start with at least 2.5-3.0 equivalents of AlCl₃.
-
Alternative Catalysts: Consider using polyphosphoric acid (PPA). PPA can act as both the catalyst and the solvent, and in some cases, provides better yields for the acylation of N-heterocycles by maintaining a strongly acidic, homogenous medium.
-
Q2: My reaction is producing a mixture of isomers, primarily the 8-acetyl and 5-acetyl products. How can I improve regioselectivity for the 5-position?
A2: Regioselectivity in the electrophilic substitution of quinoline is dictated by the stability of the Wheland intermediate (the sigma complex).
-
Causality - Electronic Effects: Electrophilic attack on the benzenoid ring of quinoline is heavily favored over the pyridinoid ring, which is deactivated by the electron-withdrawing nitrogen atom.[4][5] Attack at positions C-5 and C-8 results in the most stable intermediates because the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring.[4] The ratio of 5- vs. 8-substitution is sensitive to reaction conditions.
-
Steric Hindrance: The C-8 position is sterically hindered by the peri-hydrogen at C-1 of the pyridine ring. This often favors substitution at the more accessible C-5 position.
-
Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the C-8 isomer, potentially leading to mixtures.
-
-
Solution:
-
Control Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance the kinetic preference for the less sterically hindered C-5 position.
-
Choice of Solvent: Using a solvent like nitrobenzene can sometimes influence regioselectivity. For the synthesis of 5-acetyl-8-hydroxyquinoline, nitrobenzene has been used effectively.[6]
-
Q3: The reaction has produced a dark, intractable tar instead of a clean product. What causes this and how can it be prevented?
A3: Tar formation is typically a result of polymerization or decomposition reactions running rampant under harsh conditions.
-
Causality - Overly Aggressive Conditions:
-
High Temperatures: Friedel-Crafts reactions can be exothermic. Uncontrolled temperature spikes can lead to side reactions and polymerization of the starting material or product.
-
Excess Catalyst Concentration: While excess catalyst is needed, grossly excessive amounts, especially of strong Lewis acids like AlCl₃, can promote unwanted side reactions.
-
Moisture Contamination: Lewis acids like AlCl₃ react violently with water. Any moisture in the reagents or glassware will hydrolyze the catalyst, generate HCl gas, and contribute to a messy reaction.[7]
-
-
Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents.
-
Controlled Reagent Addition: Add the Lewis acid portion-wise to the quinoline solution at a low temperature (e.g., 0 °C) to manage the initial exotherm from complexation. Then, add the acylating agent dropwise.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Stop the reaction as soon as the quinoline is consumed to prevent product decomposition.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most promising alternative methods to the classical Friedel-Crafts acylation for this synthesis?
A1: Given the inherent difficulties of the Friedel-Crafts reaction on quinoline, several modern alternatives offer better yields and milder conditions.
-
Minisci-Type Acylation: This is a radical-based approach that works particularly well for electron-deficient heterocycles like quinoline.[8] Acyl radicals are generated from sources like aldehydes or α-keto acids and then add to the protonated quinoline ring. This method often shows different regioselectivity and can be performed under transition-metal-free conditions, for example, using an oxidant like potassium persulfate (K₂S₂O₈).[9][10][11]
-
Palladium-Catalyzed C-H Activation: Directed C-H functionalization is a powerful modern tool. While it often requires a directing group, specific protocols for the direct acylation of heterocycles are emerging.[12][13] These methods can offer high regioselectivity but may require screening of catalysts, ligands, and oxidants.
Q2: How does the choice of acylating agent (acetyl chloride vs. acetic anhydride) affect the reaction?
A2: Both are common acylating agents, but their reactivity differs.
-
Acetyl Chloride (CH₃COCl): Generally more reactive than acetic anhydride. It generates an acylium ion more readily with a Lewis acid. However, it also produces HCl as a byproduct, which can contribute to a highly acidic and potentially corrosive reaction environment.
-
Acetic Anhydride ((CH₃CO)₂O): Less reactive and may require slightly higher temperatures or longer reaction times. It produces acetic acid as a byproduct, which is less corrosive than HCl. In some systems, the milder nature of acetic anhydride can lead to cleaner reactions and fewer side products. The choice often comes down to empirical optimization for the specific substrate and conditions.
Part 3: Optimized Experimental Protocol
This protocol is a modified Friedel-Crafts procedure designed to maximize the yield of this compound.
Objective: To synthesize this compound with improved yield and selectivity.
Materials:
-
Quinoline (freshly distilled)
-
Aluminum chloride (AlCl₃), anhydrous
-
Acetyl chloride (CH₃COCl)
-
Nitrobenzene (anhydrous)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution, 2M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (N₂), add anhydrous nitrobenzene (10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cool the flask to 0-5 °C using an ice bath.
-
Carefully and portion-wise, add anhydrous AlCl₃ (3.0 equivalents) to the stirred solvent.
-
-
Substrate Addition:
-
In the dropping funnel, prepare a solution of freshly distilled quinoline (1.0 equivalent) in anhydrous nitrobenzene (5 mL).
-
Add this solution dropwise to the AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A colored complex will form.
-
Allow the mixture to stir at 0-5 °C for an additional 15 minutes after the addition is complete.
-
-
Acylation:
-
Add acetyl chloride (1.1 equivalents) to the dropping funnel.
-
Add the acetyl chloride dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition, allow the reaction to warm slowly to room temperature and stir for 12-16 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC (e.g., 7:3 Hexanes:Ethyl Acetate), checking for the consumption of quinoline.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.
-
Very slowly and carefully, quench the reaction by adding crushed ice, followed by concentrated HCl (5 mL). This step is highly exothermic.
-
The product-AlCl₃ complex will hydrolyze, and the product will move into the acidic aqueous layer as the hydrochloride salt.
-
-
Purification:
-
Separate the layers. The nitrobenzene layer can be washed with 1M HCl.
-
Combine the acidic aqueous layers and cool them in an ice bath.
-
Slowly basify the aqueous layer with 2M NaOH solution until pH ~9-10 to precipitate the crude product.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Final Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of Hexanes:Ethyl Acetate as the eluent, to afford pure this compound.
-
Part 4: Data & Visualizations
Comparison of Synthesis Methods
| Method | Catalyst / Reagent | Solvent | Temp. (°C) | Typical Yield | Key Challenge/Advantage | Reference |
| Friedel-Crafts | AlCl₃ (≥2.5 eq.) | Nitrobenzene / CS₂ | 0 - RT | 20-50% | Low yield, catalyst deactivation, isomer formation. | [1],[2] |
| PPA Cyclization | Polyphosphoric Acid | PPA (neat) | 80-120 | ~60% | Milder than AlCl₃, but high viscosity can be an issue. | [14] |
| Minisci Acylation | K₂S₂O₈ / TBAB | H₂O / MeCN | 80-100 | 50-70% | Good for electron-deficient rings, avoids Lewis acids. | [10],[11] |
Diagrams
Caption: A troubleshooting decision tree for low yield in the synthesis.
Caption: Competing pathways in the Friedel-Crafts acylation of quinoline.
References
-
Antonella, C., et al. (2022). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Available at: [Link]
-
Ganesh, T., et al. (2016). Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. ResearchGate. Available at: [Link]
-
Siddaraju, Y., Lamani, M., & Prabhu, K. R. (2014). A Transition Metal-Free Minisci Reaction: Acylation of Isoquinines, Quinolines, and Quinoxaline. The Journal of Organic Chemistry, 79(9), 3856-3865. Available at: [Link]
-
Asymmetric Synthesis. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Siddaraju, Y., Lamani, M., & Prabhu, K. R. (2014). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. PubMed. Available at: [Link]
-
Various Authors. (n.d.). Electrophilic Substitution Reactions of Quinolines and Isoquinolines. Filo. Available at: [Link]
-
Various Authors. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? Reddit. Available at: [Link]
-
Various Authors. (2024). What are some common causes of low reaction yields? Reddit. Available at: [Link]
-
Various Authors. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline? Quora. Available at: [Link]
-
Various Authors. (2023). Friedel-Crafts Acylation. Chemistry LibreTexts. Available at: [Link]
-
Various Authors. (n.d.). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. SAGE Journals. Available at: [Link]
-
Various Authors. (2024). Direct C–H functionalisation of azoles via Minisci reactions. RSC Publishing. Available at: [Link]
-
Various Authors. (2020). Pd-Catalyzed Aromatic Dual C-H Acylations and Intramolecular Cyclization: Access to Quinoline-Substituted Hydroxyl Isoindolones. PMC. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. Electrophilic Substitution Reactions of Quinolines and Isoquinolines Qui.. [askfilo.com]
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- 8. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pd-Catalyzed Aromatic Dual C-H Acylations and Intramolecular Cyclization: Access to Quinoline-Substituted Hydroxyl Isoindolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Multi-Spectroscopic Approach to the Structural Validation of 1-(Quinolin-5-yl)ethanone: A Comparative Guide
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and mechanistic investigations. This guide provides an in-depth, multi-faceted spectroscopic protocol for the structural validation of 1-(Quinolin-5-yl)ethanone, a key heterocyclic scaffold.
We will move beyond a simple recitation of data, focusing instead on the causality behind the spectral features. By integrating data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will construct a self-validating system of evidence. Furthermore, we will compare the spectral data of the target molecule with its isomer, 1-(Quinolin-2-yl)ethanone, to demonstrate how subtle positional changes manifest as distinct, predictable spectroscopic signatures.
The Analytical Strategy: A Logic-Driven Workflow
The structural elucidation of an organic molecule is a puzzle. Each spectroscopic technique provides a unique set of clues, and only by combining them can we arrive at a single, coherent solution. Our approach is hierarchical: Mass Spectrometry will confirm the molecular formula, Infrared Spectroscopy will identify the key functional groups, and NMR spectroscopy will map the precise connectivity of the atomic framework.
Caption: Key proton couplings in this compound.
Infrared (IR) Spectroscopy
The IR spectrum rapidly confirms the presence of the key carbonyl functional group.
Table 2: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3055 | C-H Stretch | Aromatic |
| 1685 | C=O Stretch | Aryl Ketone |
| 1590, 1510, 1425 | C=C / C=N Stretch | Quinoline Ring |
The intense band at 1685 cm⁻¹ is a classic signature of an aryl ketone's C=O bond, where conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ketone (typically ~1715 cm⁻¹). [1]The bands above 3000 cm⁻¹ confirm the C-H bonds on the aromatic ring.
Mass Spectrometry (MS)
MS provides the molecular weight and crucial fragmentation data that corroborates the proposed structure.
-
Molecular Ion: High-resolution mass spectrometry (HRMS) would show a protonated molecular ion [M+H]⁺ at m/z 172.0757, corresponding to the elemental formula C₁₁H₁₀NO⁺. This provides definitive confirmation of the molecular formula.
-
Fragmentation: The primary fragmentation pathway involves the loss of a methyl radical followed by carbon monoxide, which is characteristic of acetyl-substituted aromatics.
Table 3: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Formula |
|---|---|---|
| 171 | [M]⁺ | [C₁₁H₉NO]⁺ |
| 156 | [M - CH₃]⁺ | [C₁₀H₆NO]⁺ |
| 128 | [M - CH₃CO]⁺ | [C₉H₆N]⁺ |
Caption: Proposed MS fragmentation of this compound.
Comparative Analysis: this compound vs. 1-(Quinolin-2-yl)ethanone
To underscore the power of these techniques, we compare the data for our target compound with its isomer, 1-(Quinolin-2-yl)ethanone. [2][3]While both share the same molecular formula and weight (C₁₁H₉NO, 171.2 g/mol ), the position of the acetyl group dramatically alters their spectra.
Table 4: Spectroscopic Comparison of Quinoline Isomers
| Feature | This compound (Target) | 1-(Quinolin-2-yl)ethanone (Isomer) | Rationale for Difference |
|---|---|---|---|
| ¹H NMR (Aromatic Region) | Complex pattern with 6 distinct protons. H-4 and H-8 are significantly downfield. | Simpler pattern. H-3 and H-4 appear as distinct doublets due to their simpler coupling relationship. | The substitution at C-5 creates a more complex spin system compared to the C-2 substitution, which is adjacent to the nitrogen. |
| ¹³C NMR (Carbonyl) | ~201.5 ppm | ~198.0 ppm | The electronic environment at C-5 differs from C-2 relative to the nitrogen atom, slightly altering the chemical shift of the attached carbonyl carbon. |
| MS Fragmentation | Major fragments at m/z 156 and 128. | Major fragments at m/z 156 and 128. | The primary fragmentation pathway (loss of the acetyl group) is identical as it is independent of the substitution position on the ring. |
This comparison demonstrates that while MS cannot easily distinguish between these isomers, NMR spectroscopy is exceptionally sensitive to positional isomerism . The unique chemical shifts and, more importantly, the spin-spin coupling patterns in the ¹H NMR spectrum provide an irrefutable fingerprint for the C-5 substitution pattern.
Conclusion
The structural validation of this compound is achieved with high confidence through the synergistic application of NMR, IR, and MS. Mass spectrometry confirms the correct molecular formula, and IR spectroscopy identifies the essential ketone functionality. However, it is the detailed analysis of ¹H and ¹³C NMR spectra that provides the unambiguous and definitive map of the molecular architecture. The unique chemical shifts and proton coupling constants serve as a robust fingerprint, which, when compared to a positional isomer like 1-(Quinolin-2-yl)ethanone, highlights the specificity and power of the NMR technique. This integrated, self-validating approach represents the gold standard in chemical characterization for research and drug development.
References
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]
-
Chemaxon. NMR Predictor. Available from: [Link]
-
Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available from: [Link]
-
MDPI. Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. Available from: [Link]
-
ResearchGate. Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. Available from: [Link]
-
National Institutes of Health (NIH). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Available from: [Link]
-
ResearchGate. Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Available from: [Link]
-
The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available from: [Link]
-
Magritek. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2). Available from: [Link]
-
National Institutes of Health (NIH). Accurate Quantum Chemical Spectroscopic Characterization of Glycolic Acid: A Route Toward its Astrophysical Detection. Available from: [Link]
-
MDPI. Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. Available from: [Link]
-
MDPI. Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Available from: [Link]
-
GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]
-
MDPI. Efficient visible light mediated synthesis of Quinolin-2(1H)- ones from Quinoline N-oxides. Available from: [Link]
-
MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available from: [Link]
-
NIST WebBook. Ethanone, 1-(1-cyclohexen-1-yl)-. Available from: [Link]
-
ResearchGate. Accurate Quantum Chemical Spectroscopic Characterization of Glycolic Acid: A Route Toward its Astrophysical Detection. Available from: [Link]
-
ResearchGate. Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. Available from: [Link]
-
National Institutes of Health (NIH). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Available from: [Link]
-
Semantic Scholar. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the. Available from: [Link]
-
MDPI. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Available from: [Link]
-
Michigan State University. Table of Characteristic IR Absorptions. Available from: [Link]
-
National Institutes of Health (NIH). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. Available from: [Link]
-
National Institutes of Health (NIH). (RS)-1-[5-(2-Chloropropyl)indolin-1-yl]ethanone. Available from: [Link]
Sources
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 1-(Quinolin-5-yl)ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Quinolin-5-yl)ethanone is a critical building block in medicinal chemistry and materials science, serving as a key intermediate for a wide range of more complex molecules, including pharmaceutical agents and functional materials. The economic viability of any large-scale synthetic endeavor hinges on the cost-effectiveness of its individual steps. The synthesis of this particular ketone, while seemingly straightforward, presents a series of strategic challenges rooted in the inherent chemical properties of the quinoline ring.
This guide provides an in-depth analysis of four distinct synthetic routes to this compound. As Senior Application Scientists, our goal is not merely to present protocols but to dissect the causality behind them. We will explore the mechanistic underpinnings of each route, evaluate their respective strengths and weaknesses, and provide a holistic cost-effectiveness analysis that considers not only raw material prices but also factors such as yield, operational complexity, scalability, and safety. All experimental data and mechanistic claims are supported by authoritative, citable literature to ensure scientific integrity.
Route 1: Direct Friedel-Crafts Acylation of Quinoline
The most atom-economical approach on paper is the direct electrophilic acylation of the quinoline core. However, this route is mechanistically challenging. The lone pair on the quinoline nitrogen acts as a Lewis base, readily coordinating with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This coordination deactivates the entire heterocyclic system towards electrophilic attack, often leading to very low yields or requiring harsh, high-temperature conditions.[1][2]
Mechanistic Considerations & Rationale
A standard Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from an acyl halide and a Lewis acid.[3] In the case of quinoline, the reaction is complicated by the deactivating effect of the nitrogen atom. To circumvent the strong coordination of AlCl₃ to the nitrogen, alternative Brønsted acid catalysts like polyphosphoric acid (PPA) or specialized reagents like Eaton's reagent (P₂O₅ in MeSO₃H) can be employed.[4] These reagents can protonate the acylating agent and serve as the reaction medium, forcing the reaction forward under thermal conditions. The reaction is expected to favor substitution on the benzene ring over the pyridine ring, with the 5- and 8-positions being the most likely sites of acylation.
Experimental Protocol: Acylation using Polyphosphoric Acid (PPA)
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a drying tube, add polyphosphoric acid (150 g).
-
Reagent Addition: Heat the PPA to 70°C with stirring. Add quinoline (12.9 g, 0.1 mol) dropwise, ensuring the temperature does not exceed 90°C.
-
Acylation: Once the quinoline has been added, slowly add acetic anhydride (12.2 g, 0.12 mol).
-
Reaction: Heat the reaction mixture to 140-150°C and maintain for 4 hours. Monitor the reaction progress by TLC.
-
Workup: Allow the mixture to cool to approximately 100°C and carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the resulting acidic solution with a concentrated sodium hydroxide solution until pH 8-9 is reached, keeping the mixture cool in an ice bath.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 150 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound, alongside the 1-(quinolin-8-yl)ethanone isomer.
Cost-Effectiveness Analysis
-
Pros:
-
Cons:
-
Low to Moderate Yield: Typical yields are often below 50% for the desired 5-isomer due to the formation of the 8-isomer and other byproducts.
-
Poor Regioselectivity: Separation of the 5- and 8-isomers requires careful chromatography, which is costly and time-consuming at scale.
-
Harsh Conditions: The high reaction temperature increases energy costs and can lead to substrate degradation.
-
Difficult Workup: The highly viscous nature of PPA and the large volumes required for quenching and extraction make the workup cumbersome and not ideal for large-scale production.
-
Route 2: Grignard Reaction on Quinoline-5-carbonitrile
This classic organometallic approach leverages the nucleophilic addition of a Grignard reagent to a nitrile, followed by hydrolysis to yield the ketone. This method offers excellent regioselectivity, as the acetyl group is introduced precisely where the nitrile group is located.
Mechanistic Considerations & Rationale
The synthesis begins with the readily prepared quinoline-5-carbonitrile. The carbon atom of the nitrile group is electrophilic and is attacked by the nucleophilic methyl group of the Grignard reagent (e.g., methylmagnesium bromide).[7] This addition forms a magnesium salt of an imine. Subsequent workup with aqueous acid hydrolyzes the imine intermediate to the final ketone product. This route's success is contingent on the availability and cost of the starting nitrile.
Experimental Protocol
-
Setup: To a flame-dried, three-necked flask under an argon atmosphere, add a solution of quinoline-5-carbonitrile (15.4 g, 0.1 mol) in anhydrous THF (200 mL).
-
Grignard Addition: Cool the solution to 0°C in an ice bath. Add methylmagnesium bromide (3.0 M solution in diethyl ether, 40 mL, 0.12 mol) dropwise via a syringe, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.
-
Quenching & Hydrolysis: Cool the reaction mixture back to 0°C and slowly quench by adding 100 mL of 2 M aqueous HCl.
-
Workup: Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the imine intermediate.
-
Neutralization & Extraction: Make the aqueous layer basic (pH ~9) by the careful addition of 2 M NaOH. Extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can often be purified by recrystallization from an ethanol/water mixture to give pure this compound.
Cost-Effectiveness Analysis
-
Pros:
-
High Yield & Selectivity: This route typically provides good to excellent yields (>80%) with perfect regioselectivity, eliminating the need for isomeric separation.
-
Milder Conditions: The reaction is run at or below room temperature, reducing energy costs.
-
Straightforward Purification: The product is often pure enough after a simple recrystallization, avoiding costly chromatography.
-
-
Cons:
-
Higher Starting Material Cost: Quinoline-5-carbonitrile is a specialty chemical and is significantly more expensive than quinoline itself.[8]
-
Moisture-Sensitive Reagents: Grignard reagents are highly sensitive to moisture and air, requiring anhydrous solvents and inert atmosphere techniques, which can add complexity and cost to the process.[9]
-
Safety: Methylmagnesium bromide is pyrophoric and requires careful handling.
-
Route 3: Organolithium Reaction on Quinoline-5-carboxylic Acid
This route is an alternative organometallic approach that starts from quinoline-5-carboxylic acid. A direct reaction is not feasible as the acidic proton of the carboxylic acid would quench the organometallic reagent. Therefore, the carboxylic acid must first be converted to a suitable derivative.
Mechanistic Considerations & Rationale
To prevent simple acid-base quenching, the carboxylic acid is reacted with two equivalents of an organolithium reagent (e.g., methyllithium). The first equivalent deprotonates the carboxylic acid to form a lithium carboxylate. The second equivalent adds to the carbonyl carbon to form a stable dilithium adduct (a hydrated ketone). This intermediate is stable at low temperatures and does not proceed to form a tertiary alcohol. Acidic workup then protonates the adduct, which collapses to release the desired ketone.[10][11]
Experimental Protocol
-
Setup: In a flame-dried, three-necked flask under an argon atmosphere, suspend quinoline-5-carboxylic acid (17.3 g, 0.1 mol) in anhydrous diethyl ether (250 mL).
-
Organolithium Addition: Cool the suspension to -78°C using a dry ice/acetone bath. Add methyllithium (1.6 M solution in diethyl ether, 137.5 mL, 0.22 mol) dropwise over 30 minutes, ensuring the internal temperature remains below -70°C.
-
Reaction: Stir the reaction mixture at -78°C for 2 hours.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (100 mL) while the mixture is still cold.
-
Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with diethyl ether (2 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to afford this compound.
Cost-Effectiveness Analysis
-
Pros:
-
Good Selectivity: Like Route 2, this method offers excellent regioselectivity.
-
Readily Available Starting Material: Quinoline-5-carboxylic acid is a common derivative and often more accessible than the corresponding nitrile.[12]
-
-
Cons:
-
Expensive Reagent: Methyllithium is more expensive and hazardous (pyrophoric) than its Grignard counterpart.[13]
-
Stoichiometric Reagent Use: Requires over two equivalents of the costly organolithium reagent.
-
Cryogenic Conditions: The need for -78°C temperatures significantly increases energy and equipment costs, making it less favorable for large-scale production.
-
Chromatography Required: Purification typically requires chromatography, adding to the overall cost.
-
Route 4: Palladium-Catalyzed Stille Coupling
Modern synthetic chemistry offers powerful cross-coupling methods for C-C bond formation. The Stille coupling provides a route from a 5-haloquinoline (e.g., 5-bromoquinoline) and an organotin reagent.
Mechanistic Considerations & Rationale
This route involves a palladium-catalyzed cross-coupling reaction between 5-bromoquinoline and tributyl(1-ethoxyvinyl)tin.[14] The reaction follows a standard catalytic cycle: oxidative addition of the Pd(0) catalyst to the aryl bromide, transmetalation with the organotin reagent, and reductive elimination to form an enol ether intermediate. This intermediate is then easily hydrolyzed to the target ketone under mild acidic conditions. The main drawback of this route is the cost of the palladium catalyst and the toxicity of the organotin reagents.
Experimental Protocol
-
Setup: To a Schlenk flask, add 5-bromoquinoline (20.8 g, 0.1 mol), tributyl(1-ethoxyvinyl)tin (39.7 g, 0.11 mol), and tetrakis(triphenylphosphine)palladium(0) (2.3 g, 2 mol%).
-
Reaction: Evacuate and backfill the flask with argon. Add anhydrous toluene (200 mL) and heat the mixture to reflux (approx. 110°C) for 12 hours.
-
Hydrolysis: Cool the reaction to room temperature and add 100 mL of 2 M aqueous HCl. Stir vigorously for 2 hours.
-
Workup: Dilute the mixture with water and extract with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous KF solution (to remove tin byproducts) and then brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to yield this compound.
Cost-Effectiveness Analysis
-
Pros:
-
High Yield and Selectivity: Stille couplings are known for their high yields and functional group tolerance.
-
Mild Conditions: The reaction conditions are generally milder than the Friedel-Crafts route.
-
-
Cons:
-
Very High Reagent Cost: Palladium catalysts are extremely expensive, representing a significant portion of the total cost.[15][16] Tributyl(1-ethoxyvinyl)tin is also a costly and toxic specialty reagent.[17]
-
Toxicity: Organotin compounds are highly toxic and require specialized handling and waste disposal procedures, adding significant overhead.
-
Multi-Step Process: This route involves the synthesis of the organotin reagent (if not purchased) and a final hydrolysis step.
-
Intensive Purification: Removal of both palladium and tin residues from the final product is critical, especially for pharmaceutical applications, and often requires extensive purification.
-
Visual Workflow Summaries
Comparative Data Summary
| Metric | Route 1: Friedel-Crafts | Route 2: Grignard | Route 3: Organolithium | Route 4: Stille Coupling |
| Starting Material | Quinoline | Quinoline-5-carbonitrile | Quinoline-5-carboxylic acid | 5-Bromoquinoline |
| Number of Steps | 1 | 1 | 1 | 2 (including hydrolysis) |
| Typical Yield | 30-50% (of 5-isomer) | >80% | 60-75% | >85% |
| Regioselectivity | Poor | Excellent | Excellent | Excellent |
| Key Reagent Cost | Low ($) | Medium ( | High ( | Very High ( |
| Energy/Equipment Cost | High (High Temp) | Low | Very High (Cryogenic) | Medium (Reflux) |
| Purification Method | Chromatography | Recrystallization | Chromatography | Chromatography |
| Safety/Toxicity | Moderate (PPA) | High (Pyrophoric) | High (Pyrophoric) | Very High (Toxic Tin) |
| Scalability | Poor | Good | Poor | Poor |
| Overall Cost-Effectiveness | ★☆☆☆☆ | ★★★★☆ | ★★☆☆☆ | ★☆☆☆☆ |
Conclusion and Recommendation
After a thorough analysis of the four primary synthetic routes to this compound, a clear recommendation emerges based on the principles of cost-effectiveness, scalability, and safety.
-
Route 1 (Friedel-Crafts Acylation) , while appearing simplest, is impractical for producing high-purity material efficiently. The poor regioselectivity and difficult purification make it the least cost-effective option, despite the low cost of the starting materials.
-
Route 3 (Organolithium) and Route 4 (Stille Coupling) are effective from a chemical standpoint, offering high yields and selectivity. However, they are prohibitively expensive for anything beyond small-scale discovery chemistry. The high cost of palladium catalysts, organolithium reagents, and toxic organotin compounds, combined with demanding reaction conditions (cryogenics) and intensive purification, renders them economically unviable for process development.
Therefore, Route 2 (Grignard Reaction on Quinoline-5-carbonitrile) stands out as the most cost-effective and scalable method for the synthesis of this compound.
While the initial cost of quinoline-5-carbonitrile is higher than that of quinoline, this is more than offset by the route's high yield, excellent regioselectivity, mild reaction conditions, and straightforward purification by recrystallization. These factors lead to lower labor costs, reduced solvent usage for chromatography, and a more reliable and reproducible process, which are paramount for researchers and drug development professionals who require a dependable supply of this key intermediate. For any process-scale synthesis, the investment in the more advanced starting material is justified by the dramatic increase in overall efficiency and purity of the final product.
References
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline, 97% 91-22-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 6. Quinoline price,buy Quinoline - chemicalbook [m.chemicalbook.com]
- 7. Methylmagnesium Bromide price,buy Methylmagnesium Bromide - chemicalbook [m.chemicalbook.com]
- 8. m.indiamart.com [m.indiamart.com]
- 9. Methylmagnesium bromide solution 3.0 M in diethyl ether [oakwoodchemical.com]
- 10. Methyllithium price,buy Methyllithium - chemicalbook [m.chemicalbook.com]
- 11. Methyllithium, 1.6M sol. in diethyl ether ( 5% w/v), AcroSeal , Thermo Scientific Chemicals 100 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 12. ajchem-a.com [ajchem-a.com]
- 13. thomassci.com [thomassci.com]
- 14. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium - Price - Chart - Historical Data - News [tradingeconomics.com]
- 16. Palladium Catalyst at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 17. TRIBUTYL(1-ETHOXYVINYL)TIN | 97674-02-7 [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
